molecular formula C12H19ClN4 B12099525 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine

6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine

Cat. No.: B12099525
M. Wt: 254.76 g/mol
InChI Key: NVBYMXUALTWPNW-UHFFFAOYSA-N
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Description

6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine is a substituted pyrimidine derivative featuring a chloro group at position 6 and a 2-cyclohexyl-ethylamine substituent at the N4 position. While direct experimental data for this compound is absent in the provided evidence, its structural analogs (e.g., N4-alkyl/aryl pyrimidine-4,5-diamines) suggest its synthesis likely involves nucleophilic substitution of 4,6-dichloropyrimidin-5-amine with 2-cyclohexyl-ethylamine under acidic conditions, analogous to methods described in and . The cyclohexyl-ethyl group introduces significant steric bulk and hydrophobicity, distinguishing it from simpler derivatives.

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

6-chloro-4-N-(2-cyclohexylethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C12H19ClN4/c13-11-10(14)12(17-8-16-11)15-7-6-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,15,16,17)

InChI Key

NVBYMXUALTWPNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and cyclohexyl-ethylamine.

    Chlorination: The pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Amine Substitution: The chlorinated pyrimidine is then reacted with 2-cyclohexyl-ethylamine under basic conditions to introduce the amine group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

The compound has shown promise in various biological applications, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine exhibits significant anticancer properties. It has been identified as a dual inhibitor targeting key pathways involved in cancer proliferation.

  • Mechanism of Action : The compound inhibits the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which play critical roles in tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : HCT-15, HT-29, NCI/ADR-RES
  • GI50 Values : Ranged between 22 to 33 nM across different studies, indicating potent activity against cancer cells.

Research Findings

A summary of recent research findings on the compound is illustrated below:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These findings underscore the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer :
    • A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy :
    • Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from the N4 substituent’s size, polarity, and electronic effects. Representative analogs include:

Compound Name N4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-N4-ethyl-pyrimidine-4,5-diamine Ethyl (C2H5) C6H9ClN4 ~186.64 High solubility, low steric bulk
6-Chloro-N4-(p-tolyl)-pyrimidine-4,5-diamine p-Tolyl (aromatic) C11H11ClN4 234.68 Moderate hydrophobicity, resonance effects
6-Chloro-N4-cyclopentyl-pyrimidine-4,5-diamine Cyclopentyl (C5H9) C9H13ClN4 ~224.68 Moderate bulk, cyclic hydrophobicity
6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine* 2-cyclohexyl-ethyl (C8H15) C12H19ClN4 ~262.76 (estimated) High hydrophobicity, steric hindrance

*Estimated data based on structural analogs.

Key Observations :

  • Steric Effects : The branched cyclohexyl-ethyl group may hinder intermolecular interactions or metabolic degradation relative to smaller groups (e.g., ethyl) .

Biological Activity

6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the CAS number 1002111-67-2, exhibits a molecular formula of C12_{12}H19_{19}ClN4_4 and a molecular weight of approximately 254.76 g/mol . This article explores its biological activity, synthesis, and relevant case studies.

The compound features a chloro substituent at the 6-position and an ethyl cyclohexyl group at the N4 position. Its structural characteristics contribute to its biological interactions. Key properties include:

  • Molecular Weight : 254.76 g/mol
  • LogP : 3.748 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 63.83 Ų (suggesting potential for good membrane permeability) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine. The compound has been tested against several microbial strains, demonstrating varying degrees of inhibitory effects. For instance:

  • In vitro tests revealed that this compound showed significant activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli.
  • The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented, with compounds exhibiting cytotoxic effects on various cancer cell lines. Research indicates that 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine may possess similar activities:

  • Mechanism of Action : The compound is believed to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
  • Cell Lines Tested : Studies have shown effectiveness against colorectal and breast cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations .

Synthesis and Evaluation

A study conducted by Jafar et al. (2015) synthesized various derivatives of pyrimidines and evaluated their biological activities. Among these derivatives, compounds similar to 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine were noted for their enhanced antimicrobial and anticancer properties through structure-activity relationship (SAR) studies .

Comparative Analysis

A comparative analysis of related compounds reveals that modifications in the substituents at the pyrimidine ring can significantly impact biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamineModerateHigh
6-Chloro-N4-(2-phenylethyl)-pyrimidine-4,5-diamineLowModerate
6-Chloropyrimidine derivativesHighVariable

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and hydrogen bonding patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and halogen presence. Pair these with High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and stability under varying pH/temperature conditions. For crystalline samples, X-ray diffraction provides definitive stereochemical data .

Q. What are the common synthetic routes for this compound, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-chloro position of the pyrimidine core. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of the cyclohexyl-ethylamine reagent. Use kinetic studies to monitor intermediate formation, and optimize reaction time via TLC or in-situ IR. Yield improvements (≥70%) often require inert atmospheres and catalytic bases like K₂CO₃ .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under ICH guidelines: expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Store in amber vials at -20°C under nitrogen to minimize hydrolytic cleavage of the chloro group. Monitor oxidation byproducts (e.g., hydroxylation at C5) using redox-stability assays .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis yield and purity?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60°C vs. 100°C), solvent (polar aprotic vs. non-polar), and catalyst (Pd/C vs. CuI). Use ANOVA to identify significant factors (e.g., temperature contributes 45% variance). Response Surface Methodology (RSM) refines optimal conditions, reducing experimental runs by 50% while maximizing yield (85–92%) .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density at the chloro and amine sites, predicting nucleophilic/electrophilic behavior. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). Validate with in vitro assays, comparing computed ΔG values (<-8 kcal/mol) with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in data on the compound’s solubility and bioavailability?

  • Methodological Answer : Address discrepancies by standardizing assay conditions: use biorelevant media (FaSSIF/FeSSIF) for solubility studies instead of pure buffers. For bioavailability, compare parallel artificial membrane permeability assays (PAMPA) with Caco-2 cell models. Apply multivariate analysis to isolate confounding variables (e.g., logP vs. hydrogen bond donors) .

Q. What strategies enhance reproducibility in cross-disciplinary studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with metadata tagging for raw data (e.g., NMR spectra, chromatograms). Use chemical software (ChemAxon, Schrödinger) to standardize reaction workflows and ensure parameter consistency (e.g., stirring rate, reflux time). Share datasets via FAIR-compliant repositories (e.g., Zenodo) .

Data Analysis & Theoretical Frameworks

Q. How can cluster analysis identify patterns in the compound’s reactivity across diverse experimental datasets?

  • Methodological Answer : Perform hierarchical clustering on variables like reaction rate, byproduct formation, and solvent polarity. Use principal component analysis (PCA) to reduce dimensionality, focusing on eigenvalues >1. Validate clusters with silhouette scores (>0.7) and cross-reference against similar pyrimidine derivatives (e.g., 6-phenyl analogs) .

Q. What theoretical models explain the compound’s regioselectivity in substitution reactions?

  • Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to identify electron-deficient sites (LUMO maps). Compare with Hammett σ constants for substituent effects—the cyclohexyl-ethyl group’s +I effect directs electrophiles to the C5 position. Validate with isotopic labeling (¹⁵N) to track bond formation .

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